Isopimaric Acid

Description

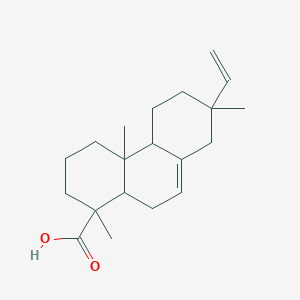

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYATHGRPJZBNA-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022233 | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5835-26-7 | |

| Record name | Isopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E37K85HHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 164 °C | |

| Record name | Isopimaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Chemodiversity

Botanical Sources of Isopimaric Acid

The compound has been isolated and identified from a range of plant tissues, highlighting its role in the chemical makeup of these species.

This compound is a well-documented constituent of the oleoresin in many conifers, where it contributes to the plant's defense mechanisms. caymanchem.com

Pinus : Various species of pine are known to produce this compound. For instance, it has been successfully extracted from the immature cones of Black Pine (Pinus nigra) and is a known component of Scots Pine (Pinus sylvestris) extractives. wikipedia.orgnih.gov It is also one of several resin acids identified in the oleoresin of Pinus radiata. nih.gov

Larix : The European Larch (Larix decidua) contains this compound as one of its predominating lipophilic compounds in the heartwood. Analysis of larch oleoresin has shown that this compound is a dominant resin acid.

Picea : Spruce species are significant sources of this compound. It has been reported in Picea obovata and is a key resin acid in Sitka spruce (Picea sitchensis), where its biosynthesis is integral to the tree's defense against insects. It is also found in the balm of Norway spruce (Picea abies).

Cryptomeria japonica : Commonly known as Japanese cedar, this species contains this compound in its bark exudates. Studies have isolated and identified this compound as one of the seven diterpenoids from the bark, where it contributes to the extract's antibacterial properties.

| Coniferous Genus/Species | Plant Part | Key Research Finding | Citations |

|---|---|---|---|

| Pinus nigra (Black Pine) | Immature Cones | This compound was extracted and shown to be active against multidrug-resistant bacteria. | wikipedia.org |

| Larix decidua (European Larch) | Heartwood | Identified as a predominating lipophilic compound. | |

| Picea sitchensis (Sitka Spruce) | Stem | Biosynthesis is catalyzed by CYP720B4 as part of the oleoresin defense system. | |

| Cryptomeria japonica (Japanese Cedar) | Bark | Isolated as one of several antibacterial diterpenoids. |

Beyond the major coniferous families, this compound is also present in other distinct plant species.

Platycladi orientalis : The leaves of this species, also known as Chinese arborvitae, contain this compound. It is considered a primary bioactive compound in preparations derived from this plant.

Boesenbergia rotunda : This rhizomatous herb, a member of the ginger family, has been reported to contain this compound.

Thuja occidentalis L. : Known as Eastern arborvitae, this species is a source of this compound. The compound has been isolated from its leaves and twigs and is considered a highly abundant specialized metabolite in the plant.

| Plant Species | Plant Part | Key Research Finding | Citations |

|---|---|---|---|

| Platycladi orientalis | Leaves | HPLC methods have been developed for the determination of this compound content for quality control. | |

| Boesenbergia rotunda | Not Specified | Listed as an organism where this compound has been reported. | |

| Thuja occidentalis L. | Leaves and Twigs | Isolated as one of several bioactive constituents. |

Biosynthetic Pathways of this compound

The formation of this compound is a multi-step enzymatic process that occurs in specific subcellular locations. This pathway transforms a common precursor into the complex tricyclic structure of this compound.

The biosynthesis of all diterpenoids, including this compound, begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The initial and defining step in the formation of the isopimarane skeleton is the cyclization of this linear precursor. This process is initiated by a class of enzymes known as diterpene synthases (diTPSs), which catalyze the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). caymanchem.com This intermediate is then further cyclized to create the foundational tricyclic structure of the diterpene. caymanchem.com

Two main types of enzymes are critical for the complete synthesis of this compound from GGPP.

Diterpene Synthase (diTPS-ISO) : The first key enzyme is a specific diterpene synthase, namely isopimara-7,15-diene synthase (diTPS-ISO). This enzyme is responsible for converting GGPP into the tricyclic diterpene olefin, isopimara-7,15-diene (isopimaradiene). This reaction establishes the core carbon skeleton of what will become this compound.

Cytochrome P450 CYP720B4 : Following the formation of isopimaradiene, a multifunctional cytochrome P450 monooxygenase, CYP720B4, takes over. This enzyme catalyzes three successive oxidation reactions at the C-18 position of the isopimaradiene molecule. These sequential oxidations convert the methyl group at C-18 first into an alcohol, then an aldehyde, and finally into the carboxylic acid group that characterizes this compound.

The biosynthesis of this compound is compartmentalized within the plant cell, with different stages of the pathway occurring in distinct organelles.

Chloroplast : The initial step, the conversion of GGPP to isopimaradiene by diTPS-ISO, occurs in the chloroplast. The precursor GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is also localized to the plastids.

Endoplasmic Reticulum (ER) : The intermediate, isopimaradiene, is then transported from the chloroplast to the endoplasmic reticulum (ER). The second key enzyme, CYP720B4, is localized to the ER membrane. Here, it carries out the three-step oxidation of isopimaradiene to yield the final product, this compound.

Genetic Regulation of this compound Production

The biosynthesis of this compound is a complex, multi-step process governed by specific genes and enzymes. The production originates from the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The synthesis of this compound from GGPP involves five enzymatic steps catalyzed by two key enzymes: isopimara-7,15-diene synthase (diTPS-ISO) and the multifunctional cytochrome P450, CYP720B4. researchgate.net

The process begins in the chloroplast, where diTPS-ISO cyclizes GGPP to form the tricyclic diterpene intermediate, isopimara-7,15-diene (isopimaradiene). Subsequently, this intermediate is transported to the endoplasmic reticulum (ER), where it undergoes three successive oxygenation reactions. These reactions are catalyzed by CYP720B4, which converts isopimaradiene into this compound. researchgate.net

Furthermore, research in rice has identified genes that appear to be involved in the plant's response to this compound, suggesting complex regulatory networks. When treated with this compound, the expression levels of the resistance gene OsASC1 and the antibody protein gene OsBUD13 were significantly decreased. nih.gov This indicates that this compound may influence its own production or the plant's broader metabolic state by modulating defense pathways. nih.gov

Table 1: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme/Gene | Role | Cellular Location |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes GGPP, the precursor | Plastids |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Rate-limiting enzyme in the MEP pathway | Plastids |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Rate-limiting enzyme in the MVA pathway | Cytosol/ER |

| Isopimara-7,15-diene synthase (diTPS-ISO) | Cyclizes GGPP to isopimaradiene | Chloroplast |

| CYP720B4 | A cytochrome P450 that oxygenates isopimaradiene to this compound | Endoplasmic Reticulum |

| OsASC1, OsBUD13 | Rice genes whose expression is altered by this compound, suggesting a role in regulatory feedback | Not Applicable |

Chemo-taxonomic Distribution and Ecological Roles

This compound is a diterpenoid resin acid naturally found in a variety of plant species. nih.gov As a resin acid, it is a prominent component of the oleoresin of many trees, particularly conifers. taylorandfrancis.com Its presence has been documented in species from different genera, including Pinus (pines), Picea (spruces), and Platycladus. nih.govresearchgate.net The distribution of this compound and other resin acids can vary significantly among different plant species, serving as a chemo-taxonomic marker to differentiate them. taylorandfrancis.com Ecologically, these compounds are crucial for the plant's survival and interaction with its environment, primarily functioning as key elements of the plant's defense system. nih.govnih.gov

This compound as a Plant Defense Compound

Plants produce a vast arsenal of secondary metabolites to defend against a wide range of threats, including herbivores and pathogens, and this compound is a key component of this chemical defense strategy. nih.govresearchgate.net Resin acids, including this compound, are stored in the resin canals of conifers and are exuded upon tissue injury. taylorandfrancis.com This resinous mixture acts as a physical and chemical barrier.

The defensive properties of these compounds can be categorized as:

Anti-herbivore defense : Secondary metabolites can act as toxins, repellents, or anti-nutritive agents against insects and other herbivores. nih.govresearchgate.net Phenolic compounds and terpenoids, the class to which this compound belongs, are well-documented for their role in deterring feeding. nih.gov The production of these defensive chemicals can be constitutive (always present) or induced in response to an attack. nih.govnih.gov

Antimicrobial defense : this compound has demonstrated activity against various microbes. For example, it is active against clinical isolates of epidemic methicillin-resistant Staphylococcus aureus (EMRSA). caymanchem.com In the natural environment, this antimicrobial activity helps protect the plant from pathogenic fungi and bacteria that may try to invade through wounds. frontiersin.orgcabidigitallibrary.org

The mechanism of defense is often multifaceted. Upon tissue damage, the release of resin acids can trap smaller insects or create a distasteful and potentially toxic barrier for larger herbivores. nih.gov The toxicity of these compounds can disrupt the metabolism or physiological processes of the attacking organism. researchgate.net

Variability in this compound Content Across Plant Species and Environmental Conditions

The concentration of this compound is not uniform across the plant kingdom or even within a single species. Its presence has been confirmed in various plants such as Black pine (Pinus nigra), Siberian spruce (Picea obovata), and Chinese arborvitae (Platycladus orientalis). nih.govtaylorandfrancis.comresearchgate.net

Significant variability in the content of this compound can be observed. For example, analysis of different batches of Platycladus orientalis leaves showed notable differences in this compound concentration, as detailed in the table below. researchgate.net

Table 2: Variability of this compound Content in Platycladus orientalis

| Sample Batch | This compound Content (mg/g) |

| Batch 1 | 3.09 |

| Batch 2 | 3.20 |

| Batch 3 | 3.56 |

| Data sourced from a study on the determination of this compound in the leaves of Platycladus orientalis. researchgate.net |

This variability is influenced by a combination of genetic and environmental factors. nih.gov Environmental conditions play a crucial role in modulating a plant's production of secondary metabolites. mjpms.in Key factors include:

Climate : Temperature, sunlight exposure, and rainfall are major determinants of phytochemical profiles. mjpms.in Stressful conditions, such as drought, can stimulate plants to increase the synthesis of defensive compounds. mjpms.innih.govhst-j.org

Altitude : Plants growing at higher altitudes often experience harsher conditions, such as increased UV radiation and lower temperatures, which can lead to an increased production of protective secondary metabolites. mjpms.in

Soil Composition : The availability of nutrients and the mineral composition of the soil directly impact a plant's metabolic pathways and its ability to produce specific phytochemicals. mjpms.in

Biotic Stress : The presence of herbivores and pathogens can induce or enhance the production of defensive compounds like this compound as part of the plant's induced resistance response. nih.govnih.gov

Furthermore, the response to this compound itself can vary between different cultivars of the same species. A study on rice (Oryza sativa) showed that the application of this compound promoted growth in some varieties while inhibiting it in others, indicating a genetic basis for the response to this compound. mdpi.com

Molecular Mechanisms of Action and Target Identification

Modulation of Ion Channels and Ion Homeostasis

Isopimaric acid exerts its effects by interacting with a variety of ion channels, leading to changes in cellular excitability and ion balance. nih.govresearchgate.net Its actions are not limited to a single channel type but rather encompass a broader spectrum of targets, suggesting a multi-targeting modulatory role. nih.govresearchgate.net

Large Conductance Calcium-Activated Potassium Channels (BK channels)

One of the most well-documented targets of this compound is the large conductance calcium-activated potassium channel, commonly known as the BK channel. wikipedia.orgmedchemexpress.comscbt.com These channels are crucial in regulating neuronal excitability and smooth muscle tone by allowing potassium ions to flow out of the cell, which leads to hyperpolarization of the cell membrane. wikipedia.orgpsu.edu this compound is a potent opener of BK channels. medchemexpress.commedchemexpress.comsigmaaldrich.com

This compound's activation of BK channels stems from its ability to enhance the sensitivity of the channel's α subunit to both calcium (Ca²⁺) and voltage. wikipedia.org The BK channel is composed of a pore-forming α subunit and often associated with auxiliary β subunits. wikipedia.org Research indicates that this compound's site of action is likely on the α subunit itself, as its potentiating effect is observed even in the absence of the β1 subunit. researchgate.netpsu.edu This interaction does not alter the channel's conductance but rather increases its open probability. wikipedia.orgpsu.edu The proposed mechanism involves an electrostatic interaction where the negatively charged carboxyl group of this compound interacts with the positively charged voltage sensor (S4 helix) of the channel, making it easier for the channel to open in response to membrane depolarization or increased intracellular calcium. researchgate.net

Interestingly, BK channels are not only found on the plasma membrane but are also highly expressed on the lysosomal membrane. taylorandfrancis.com These lysosomal BK channels (lysoBK) share pharmacological properties with their plasma membrane counterparts and are also activated by this compound. taylorandfrancis.comnih.govumich.edu The activation of lysoBK channels is thought to play a role in regulating the lysosome's membrane potential and refilling its calcium stores. nih.gov

Voltage-Gated Sodium and Calcium Channels

In addition to its effects on potassium channels, this compound also modulates the activity of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels. nih.govresearchgate.netbiorxiv.org Studies on spontaneously beating mouse atrial cells have shown that this compound inactivates both L-type and T-type calcium channels as well as sodium channels. nih.govresearchgate.net This inactivation contributes to a reduction in the frequency of action potentials. nih.govresearchgate.net The proposed mechanism for this action is that the lipophilic and negatively charged this compound molecule inserts into the cell membrane near the channel's positively charged voltage sensor, shifting the voltage-dependent parameters of channel gating. nih.govresearchgate.net

Other Ion Channel Interactions

This compound's influence extends to other types of potassium channels as well. It has been found to activate the rapid delayed rectifier potassium channel (IKr) and the transient outward potassium channel (Ito). nih.govresearchgate.netdiva-portal.org The activation of these channels contributes to the repolarization of the cell membrane and a reduction in cellular excitability. nih.govresearchgate.net However, it appears to have no effect on the pacemaker f-channel (If). researchgate.net

| Ion Channel | Effect of this compound | Reference |

| Large Conductance Ca²⁺-Activated K⁺ Channel (BK) | Activation/Opening | wikipedia.orgmedchemexpress.com |

| Voltage-Gated Na⁺ Channel | Inactivation | nih.govresearchgate.net |

| L-type Ca²⁺ Channel | Inactivation | nih.govresearchgate.net |

| T-type Ca²⁺ Channel | Inactivation | nih.govresearchgate.net |

| Rapid Delayed Rectifier K⁺ Channel (IKr) | Activation | nih.govresearchgate.net |

| Transient Outward K⁺ Channel (Ito) | Activation | nih.govresearchgate.net |

| Pacemaker f-channel (If) | No Effect | researchgate.net |

Nuclear Receptor Agonism

This compound has been identified as a modulator of nuclear receptors, particularly the Retinoid X Receptors (RXRs). researchgate.net RXRs are a class of nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs). tocris.com There are three main subtypes of RXR: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3), which are encoded by distinct genes and exhibit different tissue distribution patterns. tocris.commdpi.com RXRα is predominantly found in the liver, kidney, and skin; RXRβ is ubiquitously expressed; and RXRγ expression is mainly restricted to muscle and brain tissue. tocris.com

Research has demonstrated that this compound acts as an agonist for all three major Retinoid X Receptor (RXR) subtypes: RXRα, RXRβ, and RXRγ. researchgate.net As an agonist, this compound binds to these receptors and induces a conformational change that facilitates the recruitment of co-regulatory proteins and initiates the transcription of target genes. mdpi.com Its ability to activate all three subtypes suggests a broad potential for influencing RXR-mediated signaling pathways throughout the body.

While this compound activates all three RXR subtypes, it exhibits differential potency towards each. Potency is measured by the half-maximal effective concentration (EC₅₀), which represents the concentration of a ligand required to elicit 50% of the maximal response. A lower EC₅₀ value indicates higher potency.

In vitro studies have quantified the EC₅₀ values for this compound on each RXR subtype, revealing its varying potency. The transactivation data shows that this compound has nearly equivalent potency for all three subtypes, with EC₅₀ values in the micromolar range. researchgate.net

Table 1: In Vitro Potency of this compound on RXR Subtypes

| RXR Subtype | EC₅₀ (µM) |

| RXRα | 26 ± 1 |

| RXRβ | 32 ± 1 |

| RXRγ | 33 ± 1 |

| Data sourced from in vitro luciferase reporter assays. researchgate.net |

The data indicates that this compound is a micromolar-range agonist for RXRα, RXRβ, and RXRγ, with the highest potency observed for RXRα. researchgate.net This differential potency suggests that the extent of transactivation—the receptor's ability to activate gene transcription—may vary between tissues depending on the predominant RXR subtype expressed.

Involvement in Cellular Signaling Pathways

Beyond its direct interaction with nuclear receptors, this compound has been shown to modulate several key intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammatory responses.

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. mdpi.com Studies have demonstrated that this compound is involved in the modulation of this pathway. Specifically, this compound has been found to suppress the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector of Akt. nih.govspandidos-publications.com By inhibiting the phosphorylation of these proteins, this compound can interfere with the signaling cascade that promotes cell survival and proliferation. nih.govspandidos-publications.com For instance, in studies involving lipopolysaccharide (LPS)-induced microglial cells, this compound significantly inhibited the phosphorylation of both mTOR and Akt. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. Network pharmacology analyses have identified the MAPK signaling pathway as one of the most significantly enriched pathways for the molecular targets of this compound. nih.govresearchgate.net This suggests that this compound has the potential to influence the activity of this pathway, although the specific components (e.g., ERK, JNK, p38) and the precise nature of the modulation (inhibition or activation) require further detailed investigation.

The Wnt signaling pathway plays a vital role in embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases. researchgate.netmdpi.com Research suggests that this compound may affect the Wnt signaling pathway. researchgate.netnih.gov Studies on breast cancer cells indicate that the anti-tumor mechanism of this compound may involve the modulation of the Wnt pathway, potentially by targeting mitochondrial oxidative phosphorylation and calcium (Ca²⁺) signaling, which in turn influences downstream Wnt signaling components. researchgate.netnih.gov This indicates an indirect regulatory role of this compound on this pathway.

Impact on Oxidative Stress and Inflammation Pathways

This compound demonstrates a significant capacity to modulate pathways associated with oxidative stress and inflammation. This is achieved through the inhibition of reactive oxygen species, suppression of inflammatory signaling molecules, and regulation of antioxidative enzymes. nih.govspandidos-publications.comnih.gov

Inhibition of Reactive Oxygen Species (ROS) Production

Research has shown that this compound can effectively inhibit the production of reactive oxygen species (ROS). nih.gov In studies using a murine microglial cell line (BV2) stimulated with lipopolysaccharide (LPS) or glutamate, this compound significantly suppressed the generation of ROS. spandidos-publications.com This reduction in cellular ROS content points to the compound's direct or indirect antioxidant capabilities. nih.govnih.gov

Suppression of Inflammatory Cytokines (e.g., interleukin-1β, tumor necrosis factor-α)

This compound has been observed to suppress the expression of key pro-inflammatory cytokines. nih.govspandidos-publications.com Specifically, it has been shown to decrease the gene and protein expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in LPS-treated microglial cells. nih.govresearchgate.netresearchgate.net This anti-inflammatory effect is significant, as these cytokines are central mediators of the inflammatory response. nih.govspandidos-publications.com The suppression of these molecules suggests that this compound can interfere with inflammatory signaling cascades. nih.gov

Table 1: Effect of this compound on Inflammatory Cytokine mRNA Expression in LPS-Treated BV2 Cells

| Cytokine | Effect of this compound (100 µM) | Source |

| Interleukin-1β (IL-1β) | Significantly decreased mRNA expression | nih.govresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased mRNA expression | nih.govresearchgate.net |

Modulation of Anti-oxidative Enzymes (e.g., superoxide (B77818) dismutase-1 and -2)

In addition to suppressing pro-inflammatory and oxidative molecules, this compound also enhances the cellular antioxidant defense system. nih.govspandidos-publications.com It has been found to significantly increase the mRNA expression of the anti-oxidative enzymes superoxide dismutase-1 (SOD-1) and superoxide dismutase-2 (SOD-2). nih.govspandidos-publications.comresearchgate.net These enzymes are crucial for detoxifying superoxide radicals, a major type of ROS. ontosight.ai By upregulating these enzymes, this compound helps to mitigate oxidative stress and protect cells from damage. nih.govmdpi.com

Table 2: Effect of this compound on Anti-oxidative Enzyme mRNA Expression in LPS-Treated BV2 Cells

| Enzyme | Effect of this compound (1, 10, and 100 µM) | Source |

| Superoxide Dismutase-1 (SOD-1) | Significantly increased mRNA expression | nih.govresearchgate.net |

| Superoxide Dismutase-2 (SOD-2) | Significantly increased mRNA expression | nih.govresearchgate.net |

Mitochondrial Function and Metabolism

The influence of this compound extends to the core of cellular energy production, the mitochondria.

Regulation of Mitochondrial Oxidative Phosphorylation

Studies have indicated that this compound can target and regulate mitochondrial oxidative phosphorylation (OXPHOS). researchgate.netnih.gov In breast cancer cell lines, the compound's anti-proliferative and anti-metastatic effects are linked to its ability to affect signaling pathways related to OXPHOS. researchgate.netnih.gov This suggests that this compound may modulate the primary mechanism by which cells generate ATP, although the precise nature of this regulation is still under investigation. researchgate.netnih.gov

Modulation of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. researchgate.netnih.gov In studies on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis. researchgate.netnih.gov Further investigation in a murine microglial cell line revealed that while this compound itself did not affect cell survival at certain concentrations, it did prevent the late phase of apoptosis induced by LPS. spandidos-publications.com This was confirmed by observations of decreased JC-1 monomers, which is indicative of a stable mitochondrial membrane potential. nih.gov

Potential Ligand-Receptor Interactions (e.g., Cannabinoid Receptors CB1, CB2, Opioid Receptors)

Research into the molecular mechanisms of this compound has included investigations into its potential interactions with key receptor systems involved in pain and inflammation signaling, notably the cannabinoid and opioid receptors. scienceopen.com In vitro competition binding assays have been utilized to evaluate the binding affinity of this compound for both cannabinoid receptor subtypes (CB1 and CB2) and all three primary opioid receptor subtypes (mu, kappa, and delta). scienceopen.comresearchgate.net

Studies have demonstrated that this compound exhibits notable binding activity at the cannabinoid CB2 receptor. scienceopen.com In a competitive binding assay using a concentration of 10 µM of this compound, it displaced 58.1% of the radioligand from the CB2 receptor. scienceopen.comresearchgate.net The same study noted that while a total alcoholic extract from Pinus roxburghii showed significant CB1 receptor binding activity, the isolated this compound itself was primarily active at the CB2 receptor. scienceopen.com The cannabinoid receptor binding assays were conducted using [3H] CP. 55.940 as the competing radioligand. scienceopen.com

With respect to the opioid receptor system, this compound was found to have a moderate binding affinity for the mu (µ)-opioid receptor. scienceopen.com The binding activity was quantified as 29.1% at a 10 µM concentration in a competition assay using the mu-selective radioligand [3H]-DAMGO. scienceopen.comresearchgate.net The compound was also tested against kappa (κ) and delta (δ) opioid receptors, using [3H]-U-69,593 and [3H]-DPDPE as radioligands respectively, but did not show significant binding to these subtypes in the same study. scienceopen.com

To further elucidate the observed interaction with the mu-opioid receptor, in silico molecular modeling has been performed. scienceopen.com These computational studies suggest that the binding of this compound to the mu-opioid receptor may be stabilized by the formation of a hydrogen bond between the compound's carbonyl carbon and the aspartic acid residue at position 147 (Asp147) of the receptor. scienceopen.com Additional hydrophobic interactions with residues within the receptor's active site are also believed to contribute to this binding. scienceopen.com

Research Findings on this compound's Receptor Binding Activity

The following table summarizes the results from in vitro competition binding assays for this compound against cannabinoid and opioid receptors.

| Receptor Subtype | Assay Type | Compound Concentration | Radioligand | Binding Activity (%) | Source |

| Cannabinoid CB2 | Competition Binding | 10 µM | [3H] CP. 55.940 | 58.1 | scienceopen.com, researchgate.net |

| Mu-Opioid (µ) | Competition Binding | 10 µM | [3H]-DAMGO | 29.1 | scienceopen.com, researchgate.net |

| Cannabinoid CB1 | Competition Binding | 10 µM | [3H] CP. 55.940 | Not specified/Inactive | scienceopen.com |

| Kappa-Opioid (κ) | Competition Binding | 10 µM | [3H]-U-69,593 | Not specified/Inactive | scienceopen.com |

| Delta-Opioid (δ) | Competition Binding | 10 µM | [3H]-DPDPE | Not specified/Inactive | scienceopen.com |

Pharmacological Activities and Therapeutic Potential

Anti-inflammatory Activity

Isopimaric acid has demonstrated notable anti-inflammatory effects in various experimental models. These properties are attributed to its ability to modulate key inflammatory pathways and cellular responses.

In vivo Models of Inflammation

The anti-inflammatory potential of this compound and its derivatives has been substantiated in several in vivo studies. For instance, abietic acid, a related diterpene, has been shown to significantly inhibit carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema. researchgate.net This suggests that this compound, sharing structural similarities, may exert comparable effects. The inhibition of edema in these models points to the compound's ability to counteract the vascular changes and inflammatory cell infiltration that characterize acute inflammation. researchgate.netmdpi.com

Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory capabilities, showing promise in various assays. researchgate.net The collective evidence from these animal models underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action (e.g., inhibition of microglial inflammation)

The anti-inflammatory effects of this compound are underpinned by its influence on cellular and molecular inflammatory processes. A key mechanism is the inhibition of microglial inflammation. nih.gov Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. mdpi.comaginganddisease.org

Studies have shown that this compound can significantly inhibit the activation of microglial cells. nih.gov For example, in lipopolysaccharide (LPS)-induced murine microglial cells (BV2), this compound has been observed to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov It also suppresses microglial migration and the release of reactive oxygen species (ROS). nih.gov

Furthermore, this compound influences key signaling pathways involved in inflammation. It has been found to inhibit the phosphorylation of mTOR and AKT, proteins that are part of a critical pathway in cell survival, proliferation, and inflammatory responses. nih.gov By downregulating the PI3K/Akt/mTOR pathway, this compound can effectively dampen the inflammatory cascade in microglia. nih.gov This targeted action on microglia highlights its potential in addressing neuroinflammatory conditions.

Analgesic Activity

This compound and its synthetic derivatives have exhibited significant pain-relieving properties in various preclinical models of pain.

Visceral and Thermal Pain Models

The analgesic efficacy of this compound derivatives has been demonstrated in models of both visceral and thermal pain. researchgate.netresearchgate.net In the acetic acid-induced writhing test, a model for visceral pain, amides of this compound showed a statistically significant reduction in pain response. researchgate.netresearchgate.netgoogle.com This effect was comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. researchgate.netresearchgate.net

In the hot-plate test, a model for thermal pain, certain this compound derivatives also demonstrated significant analgesic activity, increasing the latency of the pain reaction. researchgate.netresearchgate.netgoogle.com These findings suggest that this compound and its analogues can modulate pain perception through mechanisms that are effective against both chemical and heat-induced noxious stimuli. mdpi.com

Receptor-Mediated Analgesic Effects (e.g., CB2 and mu receptors)

The analgesic properties of this compound are, in part, mediated through its interaction with specific receptor systems involved in pain modulation. researchgate.net Research has shown that this compound exhibits binding activity at both the cannabinoid receptor 2 (CB2) and the mu-opioid receptor (μ). researchgate.net

The CB2 receptor is primarily expressed on immune cells and its activation is known to produce analgesic effects without the psychoactive side effects associated with CB1 receptor activation. frontiersin.orgmdpi.com this compound demonstrated good binding activity to the CB2 receptor, with a binding percentage of 58.1%. researchgate.net Activation of CB2 receptors can lead to the peripheral release of endogenous opioids like β-endorphin, which in turn act on μ-opioid receptors to produce analgesia. nih.gov

Additionally, this compound showed binding activity to the μ-opioid receptor (29.1% binding), which is a primary target for opioid analgesics like morphine. researchgate.net The synergistic activation of both CB2 and μ-opioid receptors is a promising strategy for pain management, as it may enhance analgesic efficacy while potentially reducing the side effects associated with targeting a single receptor type. arizona.edu

Antimicrobial and Antibacterial Activity

This compound has demonstrated a broad spectrum of antimicrobial and antibacterial activity against various pathogens, including drug-resistant strains.

Research has shown that this compound is effective against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. researchgate.netnih.gov It has also shown activity against other Gram-positive bacteria such as S. epidermidis and E. faecalis. researchgate.net The compound has been identified as one of the active antibacterial components in the oleoresin of Abies guatemalensis, with a MIC of 9.7 µg/mL against S. aureus. researchgate.net

Furthermore, studies on derivatives of this compound have revealed enhanced antibacterial properties. For instance, acylhydrazone derivatives of this compound have shown potent activity against Streptococcus pneumoniae and Klebsiella pneumoniae, with some derivatives exhibiting a MIC as low as 3.91 μg/mL. eurekaselect.com The introduction of certain chemical groups, such as a pyrrole (B145914) structure or halogen atoms, into the this compound backbone has been shown to improve its antimicrobial efficacy against specific bacteria. eurekaselect.comingentaconnect.com this compound has also been isolated as an active antibacterial constituent from the bark of Cryptomeria japonica. tandfonline.com

Activity against Multidrug-Resistant (MDR) and Methicillin-Resistant Staphylococcus aureus (MRSA)

Research has shown that this compound is active against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, which are a growing concern in clinical settings due to their resistance to conventional antibiotics. nih.govcaymanchem.com Studies have determined the minimum inhibitory concentrations (MICs) of this compound against these challenging pathogens to be in the range of 32-64 µg/mL. nih.govchemfaces.comresearchgate.net This inherent antibacterial activity highlights its potential as a standalone agent or as a scaffold for the development of new anti-MRSA drugs.

Inhibition of Bacterial Growth

This compound's ability to inhibit bacterial growth is a key aspect of its antibacterial profile. biosynth.com It has been shown to be effective against various Gram-positive bacteria. researchgate.net The mechanism behind this inhibition is attributed to its ability to disrupt the integrity of the bacterial cell membrane. biosynth.com Furthermore, studies have explored the growth-inhibitory effects of this compound on fungi.

Modulation of Efflux Pumps (e.g., TetK, NorA efflux pumps, and interactions with reserpine)

Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance, as they actively expel antibiotics from the cell. scienceopen.comnih.gov this compound has been investigated for its potential to modulate the activity of these pumps, specifically the TetK and NorA efflux pumps in S. aureus. nih.govnih.gov

However, when tested in combination with the efflux pump inhibitor reserpine (B192253), an unexpected antagonistic interaction was observed. nih.govchemfaces.com Instead of a decrease in the MIC, which would indicate a potentiation of activity, a two to four-fold increase in the MIC was seen. nih.govchemfaces.comresearchgate.net This suggests that this compound may not be a substrate for these particular efflux pumps. nih.govchemfaces.com Further investigation using 1H-NMR spectroscopy revealed a potential complex formation between a related resin acid, abietic acid, and reserpine, which could be responsible for the reduced antibacterial activity. nih.govchemfaces.comresearchgate.net This finding indicates a complex interaction that warrants further study to fully understand the role of this compound in modulating efflux pump activity.

Activity against Streptococcus pneumoniae

The antibacterial spectrum of this compound and its derivatives extends to Streptococcus pneumoniae. researchgate.netresearchgate.netnih.gov Research into synthetic derivatives of this compound has shown promising results. For instance, an this compound acylhydrazone derivative incorporating a pyrrole structure demonstrated potent activity against S. pneumoniae, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL. researchgate.neteurekaselect.com This suggests that chemical modification of the this compound scaffold can enhance its activity against this respiratory pathogen. researchgate.netnih.gov Another study found that introducing halogen atoms, particularly a bromine atom, into pyridine (B92270) acylhydrazone derivatives of this compound improved their antimicrobial activity against S. pneumoniae. researchgate.netnih.gov

Antitumor and Cytotoxic Activity

In addition to its antibacterial properties, this compound has exhibited significant antitumor and cytotoxic effects against various cancer cell lines. nih.gov

Effects on Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, 4T1)

This compound has been shown to significantly inhibit the proliferation and metastasis of breast cancer cells, with a particularly strong effect observed in the 4T1 cell line. nih.gov It has also demonstrated cytotoxic effects against the MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov The proposed mechanism for its antitumor activity involves the targeting of mitochondrial oxidative phosphorylation and Ca2+ signaling pathways, which in turn affects the EMT and Wnt signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, synthetic derivatives of this compound have shown enhanced cytotoxic potential. For example, an this compound (3-bromothiophene-2-carbaldehyde) acylhydrazone derivative exhibited better inhibitory effects on MDA-MB-231 cells than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) at a concentration of 100 μM. researchgate.neteurekaselect.com Similarly, a compound of this compound (5-bromo pyridine-2-formaldehyde) acylhydrazone showed a significant inhibition degree of 70.39% against MDA-MB-231 cells at the same concentration. researchgate.netnih.gov

Table 1: Cytotoxic Activity of this compound and Its Derivatives on Breast Cancer Cell Lines

| Compound | Cell Line | Concentration (μM) | Inhibition (%) | Reference |

| This compound (3-bromothiophene-2-carbaldehyde) acylhydrazone | MDA-MB-231 | 100 | >76.51 | researchgate.neteurekaselect.com |

| This compound (5-bromo pyridine-2-formaldehyde) acylhydrazone | MDA-MB-231 | 100 | 70.39 | researchgate.netnih.gov |

Activity against Hepatocellular Carcinoma (HepG-2)

This compound and its derivatives have also demonstrated promising activity against hepatocellular carcinoma, specifically the HepG-2 cell line. researchgate.netnih.gov Several acylhydrazone derivatives of this compound have exhibited significant antitumoral activity. researchgate.neteurekaselect.com

For instance, this compound (2-fluoro-6-methoxybenzaldehyde) acylhydrazone and this compound (3-bromothiophene-2-carbaldehyde) acylhydrazone showed a better inhibitory effect on HepG-2 cells than the positive control 5-fluorouracil (5-FU) at a concentration of 100 μM. researchgate.neteurekaselect.com Another derivative, this compound (5-bromo pyridine-2-formaldehyde) acylhydrazone, displayed a notable inhibition degree of 74.21% against HepG-2 cells at the same concentration. researchgate.netnih.gov

Table 2: Cytotoxic Activity of this compound Derivatives on Hepatocellular Carcinoma (HepG-2) Cell Line

| Compound | Cell Line | Concentration (μM) | Inhibition (%) | Reference |

| This compound (2-fluoro-6-methoxybenzaldehyde) acylhydrazone | HepG-2 | 100 | >76.51 | researchgate.neteurekaselect.com |

| This compound (3-bromothiophene-2-carbaldehyde) acylhydrazone | HepG-2 | 100 | >76.51 | researchgate.neteurekaselect.com |

| This compound (5-bromo pyridine-2-formaldehyde) acylhydrazone | HepG-2 | 100 | 74.21 | researchgate.netnih.gov |

Effects on Human Melanoma Cells (A375) and Prostatic Carcinoma (PC-3)

While direct studies on the effects of this compound on human melanoma A375 cells and prostatic carcinoma PC-3 cells are not extensively detailed in the available research, the broader context of its anticancer activity and the investigation of similar cell lines provide valuable insights. Studies on various cancer cell lines, including melanoma and prostate cancer, have shown that these cells are utilized to assess the anticancer potential of different compounds. nih.gov For instance, the A375 melanoma cell line has been used to demonstrate the cytotoxic and pro-apoptotic activities of other natural compounds. researchgate.netmicropublication.org Similarly, PC-3 prostate cancer cells are commonly used in research to evaluate the efficacy of potential anticancer agents. mdpi.com The expression of certain proteins, which can be influenced by compounds like this compound, has been shown to vary among different cancer cell lines, including A375 and PC-3. nih.gov

Inhibition of Cancer Cell Proliferation and Metastasis

This compound has demonstrated significant potential in inhibiting the proliferation and metastasis of cancer cells. nih.govresearchgate.net Research has shown that this compound can effectively suppress the growth and spread of breast cancer cells. nih.govresearchgate.net This inhibitory action is linked to its role as an ion channel regulator, which influences critical cellular pathways involved in cancer progression. nih.gov By targeting these pathways, this compound can interfere with the mechanisms that allow cancer cells to multiply and invade other tissues. nih.govresearchgate.net

The compound's ability to hinder cancer cell proliferation and metastasis has been observed in both laboratory (in vitro) and animal (in vivo) studies, highlighting its potential as a therapeutic agent. nih.govresearchgate.net The mechanisms underlying these effects are complex, involving the modulation of signaling pathways that are crucial for cancer cell survival and spread. nih.govresearchgate.net

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Reference |

|---|---|---|

| Breast Cancer Cells (4T1, MDA-MB-231, MCF-7) | Inhibition of proliferation and metastasis | nih.govresearchgate.net |

| Human Melanoma (A375) | Used in studies to evaluate anticancer compounds | researchgate.netmicropublication.org |

| Prostatic Carcinoma (PC-3) | Used in studies to evaluate anticancer compounds | mdpi.com |

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

A key aspect of this compound's anticancer activity is its ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Studies have revealed that this compound can trigger these processes in breast cancer cells. nih.govresearchgate.net The mechanism involves the regulation of calcium and oxidative phosphorylation pathways. nih.gov By targeting mitochondrial oxidative phosphorylation and Ca2+ signaling pathways, this compound can influence the Wnt signaling pathway, which in turn leads to the arrest of the cell cycle and the initiation of apoptosis. nih.govresearchgate.net

Cell cycle arrest prevents cancer cells from completing the division process, thereby halting their proliferation. Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. By inducing apoptosis, this compound effectively eliminates malignant cells. This dual action of causing cell cycle arrest and promoting apoptosis underscores the therapeutic potential of this compound in cancer treatment. nih.govresearchgate.net

Cardioprotective and Metabolic Effects

Potential in Cardiovascular Disease Prevention (e.g., hyperlipidemia, atherosclerosis)

This compound has shown promise in the prevention of cardiovascular diseases such as hyperlipidemia and atherosclerosis. taylorandfrancis.comgoogleapis.com Hyperlipidemia, characterized by high levels of lipids like cholesterol and triglycerides in the blood, is a major risk factor for atherosclerosis, the hardening and narrowing of arteries due to plaque buildup. hopkinsmedicine.orgheart.org Extracts containing this compound have demonstrated significant antioxidative activity on low-density lipoprotein (LDL), often referred to as "bad cholesterol." taylorandfrancis.com The oxidation of LDL is a key step in the development of atherosclerosis. By inhibiting this process, this compound may help to prevent the formation of arterial plaques. taylorandfrancis.com

Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)

A significant mechanism behind the cardioprotective effects of this compound is its ability to inhibit the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). taylorandfrancis.comfrontiersin.org ACAT plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters, which can then be stored in lipid droplets. frontiersin.orgnih.gov In the context of cardiovascular disease, the inhibition of ACAT is considered a valuable therapeutic strategy. nih.gov By blocking ACAT, this compound helps to reduce the accumulation of cholesterol in the cells of the arterial wall, a key factor in the development of atherosclerosis. taylorandfrancis.com This inhibition of ACAT contributes to lowering blood levels of LDL cholesterol and total cholesterol. taylorandfrancis.com

Antihyperlipidemic Activity

This compound has been identified as having antihyperlipidemic activity, meaning it can help to lower high levels of lipids in the blood. taylorandfrancis.com This effect is closely linked to its inhibition of ACAT. taylorandfrancis.com By reducing the esterification of cholesterol, this compound contributes to a decrease in both total cholesterol and LDL cholesterol levels. taylorandfrancis.com Studies on extracts from Torreya nucifera, which contain this compound among other terpenes, have shown a significant reduction in these lipids. taylorandfrancis.com The management of hyperlipidemia is crucial for preventing cardiovascular events, and the antihyperlipidemic properties of this compound suggest its potential as a natural therapeutic agent for this condition. nih.govimpactfactor.org

Table 2: Cardioprotective and Metabolic Effects of this compound

| Activity | Mechanism | Potential Benefit | Reference |

|---|---|---|---|

| Antioxidative | Inhibition of LDL oxidation | Prevention of atherosclerosis | taylorandfrancis.com |

| Enzyme Inhibition | Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) | Reduction of blood LDL cholesterol and total cholesterol | taylorandfrancis.com |

| Antihyperlipidemic | Lowering of blood lipid levels | Prevention and treatment of hyperlipidemia | taylorandfrancis.com |

Antiarrhythmic Potential (e.g., Atrial Fibrillation)

This compound (IPA) has demonstrated notable potential as an antiarrhythmic agent, particularly in the context of atrial fibrillation, the most common persistent cardiac arrhythmia. nih.gov Its mechanism of action involves modulating multiple ion channels, which leads to a reduction in cardiomyocyte excitability and the restoration of regular heart rhythm. nih.govresearchgate.net

Research conducted on spontaneously beating mouse atrial HL-1 cells has shown that this compound, at concentrations of 1-25 µmol/L, can reduce the action potential frequency by up to 50%. nih.govresearchgate.net This effect is attributed to its influence on several voltage-gated ion channels. nih.gov Specifically, IPA inactivates sodium (Na+) channels as well as L- and T-type calcium (Ca2+) channels. nih.govresearchgate.net Simultaneously, it activates the rapidly activating potassium (K+) channel and the transient outward potassium channel. nih.govresearchgate.net Computer simulations confirm that the effect on the Na+ channel is the primary contributor to the reduced action potential frequency. nih.govresearchgate.net The modulation of these channels leads to a decrease in cellular excitability. researchgate.net This multi-target action on ion channels suggests a novel pharmacological approach for managing atrial fibrillation. nih.gov

In addition to reducing the frequency of action potentials, this compound has been shown to reverse induced arrhythmia in cardiomyocyte cell lines. nih.govresearchgate.net By altering the voltage dependencies of various ion channels, low concentrations of IPA can restore regular firing patterns. nih.gov This suggests that IPA not only suppresses the triggers of arrhythmia but also helps to re-establish a stable cardiac rhythm, highlighting its therapeutic potential for conditions like atrial fibrillation. nih.govresearchgate.net

Table 1: Effects of this compound on Cardiomyocyte Ion Channels and Excitability

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Action Potential Frequency | Reduced by up to 50% in spontaneously beating mouse atrial HL-1 cells. | nih.govresearchgate.net |

| Arrhythmic Firing | Reversed in induced arrhythmia models of HL-1 cells. | nih.govresearchgate.net |

| Sodium (Na+) Channels | Inactivated. | nih.govresearchgate.net |

| L-type Calcium (Ca2+) Channels | Inactivated. | nih.govresearchgate.net |

| T-type Calcium (Ca2+) Channels | Inactivated. | nih.govresearchgate.net |

| Rapidly Activating Potassium (K+) Channel | Activated. | nih.govresearchgate.net |

| Transient Outward Potassium (K+) Channel | Activated. | nih.govresearchgate.net |

| Cellular Excitability | Reduced. | nih.govresearchgate.net |

Neuroprotective and Anti-epileptic Activities

This compound exhibits promising neuroprotective and anti-epileptic properties through various mechanisms, including the modulation of synaptic plasticity and the inhibition of neuroinflammation.

In a triple-transgenic (3xTg) mouse model of Alzheimer's disease, this compound has been shown to improve cognitive function and synaptic plasticity. caymanchem.comlipidmaps.orgbvsalud.org One of its key effects is the potentiation of reductions in the slope of the field excitatory postsynaptic potential (fEPSP) in hippocampal slices. caymanchem.comlipidmaps.org The fEPSP slope is a measure of synaptic strength, and its potentiation is linked to improved learning and memory. taylorandfrancis.comresearchgate.net Furthermore, treatment with this compound resulted in a decreased escape latency in the Morris water maze test, a task that assesses spatial learning and memory. caymanchem.comlipidmaps.orgbvsalud.org These findings suggest that by enhancing synaptic plasticity, this compound may help mitigate the cognitive deficits associated with Alzheimer's disease. bvsalud.org

The anti-epileptic potential of this compound is linked to its ability to combat neuroinflammation and oxidative stress in the brain. nih.govspandidos-publications.com In vitro studies using a lipopolysaccharide (LPS)-induced murine microglial cell line (BV2) have demonstrated that IPA significantly inhibits microglial oxidative stress and inflammation. nih.govspandidos-publications.comnih.gov Specifically, it achieves this by decreasing the production of reactive oxygen species (ROS), reducing the release of lactate (B86563) dehydrogenase (an indicator of cell damage), and inhibiting the early phase of apoptosis. nih.govnih.gov

Mechanistically, this compound has been found to suppress the gene expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govnih.gov Concurrently, it increases the mRNA expression of crucial anti-oxidative enzymes, namely superoxide (B77818) dismutase-1 (SOD-1) and superoxide dismutase-2 (SOD-2). nih.govnih.gov These actions collectively reduce the neuroinflammatory environment that is often implicated in the generation of seizures. nih.gov

Table 2: Neuroprotective and Anti-epileptic Effects of this compound

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection (Alzheimer's Disease) | 3xTg Mouse Model | Potentiates reductions in fEPSP slopes in hippocampal slices. | caymanchem.comlipidmaps.org |

| Decreases escape latency in the Morris water maze. | caymanchem.comlipidmaps.orgbvsalud.org | ||

| Anti-epileptic (Neuroinflammation) | LPS-induced BV2 microglial cells | Inhibits microglial oxidative stress and inflammation. | nih.govspandidos-publications.comnih.gov |

| Decreases cellular ROS content and lactate dehydrogenase release. | nih.govnih.gov | ||

| Suppresses mRNA expression of IL-1β and TNF-α. | nih.govnih.gov | ||

| Increases mRNA expression of SOD-1 and SOD-2. | nih.govnih.gov |

Plant Growth Regulation

This compound has been identified as a regulator of plant growth, demonstrating significant effects on rice (Oryza sativa L.) seedlings. mdpi.comnih.gov Studies have shown that the application of this compound can promote the growth of rice seedlings, in some cases even more effectively than gibberellin. mdpi.com For instance, treatment with 25 μg/mL of this compound led to substantial increases in both shoot length and weight in certain rice lines. mdpi.com

The mechanism behind this growth-promoting activity appears to involve the modulation of phytohormone pathways. mdpi.comnih.gov Quantitative analysis revealed that this compound treatment causes a significant decrease in the concentration of abscisic acid (ABA), a phytohormone typically associated with defense responses. mdpi.comnih.gov This suggests that this compound may promote growth by shifting the plant's energy allocation away from defense and towards growth processes. mdpi.comhilarispublisher.com Further analysis showed that seedling shoot length was negatively correlated with 3-indole-butyric acid (IBA) concentrations, while total root weight was negatively correlated with both ABA and isopentenyl adenine (B156593) (iP) concentrations. mdpi.comnih.gov These findings provide a basis for developing this compound as a natural plant growth regulator for crops like rice. mdpi.comnih.gov

Table 3: Effects of this compound on Rice Seedling Growth

| Parameter | Effect of this compound (25 μg/mL) | Associated Phytohormone Change | Reference |

|---|---|---|---|

| Shoot Length | Significantly increased. | Negatively correlated with 3-indole-butyric acid (IBA). | mdpi.comresearchgate.net |

| Shoot Weight | Significantly increased. | - | mdpi.comresearchgate.net |

| Root Length | Significantly increased. | - | researchgate.net |

| Root Weight | Significantly increased. | Negatively correlated with Abscisic acid (ABA) and Isopentenyl adenine (iP). | mdpi.comnih.govresearchgate.net |

| Overall Growth | Promoted, potentially by reallocating energy from defense to growth. | Decrease in defense-related Abscisic acid (ABA). | mdpi.comnih.govhilarispublisher.com |

Promotion of Rice Seedling Growth

This compound has demonstrated significant growth-promoting activity in rice (Oryza sativa L.) seedlings. sciprofiles.comnih.gov Studies have shown that treatment with this compound can lead to notable increases in key growth parameters. For instance, the application of 25 μg/mL of this compound has been found to promote the growth of various rice lineages to different extents. sciprofiles.comnih.gov In some cases, its growth-promoting effect on rice seedlings has been reported to be more pronounced than that of gibberellin. mdpi.com

Research on Nipponbare rice seedlings treated with 25 μg/mL of this compound revealed significant increases in shoot length, root length, and shoot weight. researchgate.netresearchgate.net Specifically, one study documented increases of 11.37% in shoot length, 12.96% in root length, and 27.98% in shoot weight. researchgate.net The effect of this compound varies among different rice lines; for example, in the WRs260 rice line, a 25 μg/mL treatment resulted in a 36.48% increase in shoot length and a 49.00% increase in shoot weight. mdpi.com

Table 1: Effect of this compound (25 µg/mL) on Nipponbare Rice Seedling Growth

| Growth Parameter | Percentage Increase (%) | Source |

|---|---|---|

| Shoot Length | 11.37 ± 5.05 | researchgate.netresearchgate.net |

| Root Length | 12.96 ± 7.63 | researchgate.netresearchgate.net |

| Shoot Weight | 27.98 ± 10.88 | researchgate.netresearchgate.net |

Modulation of Phytohormone Pathways

The growth-promoting effects of this compound are closely linked to its ability to modulate phytohormone pathways in plants. sciprofiles.comnih.gov Phytohormones are crucial signaling molecules that regulate various aspects of plant growth and development. This compound appears to influence the balance between growth and defense by altering the concentrations of specific phytohormones. nih.govmdpi.com

Quantitative analysis has revealed that treatment with this compound leads to a significant decrease in the concentration of abscisic acid (ABA), a phytohormone primarily associated with defense responses. sciprofiles.comnih.govmdpi.com Further correlation analysis has shown that in treated seedlings, the total root weight is negatively correlated with the concentrations of both ABA and isopentenyl adenine (iP), a type of cytokinin. sciprofiles.comnih.govdntb.gov.ua Additionally, the length of seedling shoots was found to be significantly negatively correlated with the concentration of 3-indole-butyric acid (IBA), an auxin. sciprofiles.comnih.govdntb.gov.ua These findings suggest that this compound redirects the plant's energy allocation from defense mechanisms towards growth by modulating these hormonal pathways. nih.gov

Table 2: Correlation between Phytohormones and Growth Characteristics in Rice Seedlings Treated with this compound

| Phytohormone | Correlated Growth Characteristic | Type of Correlation | Source |

|---|---|---|---|

| Abscisic Acid (ABA) | Total Root Weight | Negative | sciprofiles.comnih.govmdpi.com |

| Isopentenyl adenine (iP) | Total Root Weight | Negative | sciprofiles.comnih.govdntb.gov.ua |

| 3-Indole-butyric acid (IBA) | Shoot Length | Negative | sciprofiles.comnih.govdntb.gov.ua |

Inhibition of Plant Defense Pathways to Promote Growth

Prolyl Endopeptidase Inhibitory Activity

In addition to its effects on plants, this compound and its derivatives have shown potential as enzyme inhibitors. Specifically, isopimara-7,15-dien-19-oic acid, a closely related diterpenoid isolated from the bulbs of Fritillaria imperialis, has demonstrated inhibitory activity against prolyl endopeptidase (PEP). nih.govfrontiersin.orgfrontiersin.org

Prolyl endopeptidase is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues and is implicated in various physiological processes. nih.gov The nonpolar fraction of an ethanolic extract of Fritillaria imperialis bulbs, from which isopimara-7,15-dien-19-oic acid was isolated, showed this inhibitory activity. nih.gov The discovery of this activity highlights a potential therapeutic application for this compound-related compounds, as prolyl endopeptidase inhibitors are of interest for the development of treatments for certain disorders. nih.govresearchgate.net

Structure Activity Relationship Studies and Chemical Modification

Elucidation of Key Structural Features for Biological Activity

The biological activities of isopimaric acid are not arbitrary but are dictated by specific structural motifs within the molecule. The tricyclic core, the carboxylic acid group, and the molecule's stereochemistry are all crucial determinants of its function.

The foundational tricyclic diterpenoid skeleton is a fundamental requirement for the biological activity of this compound. nih.govnih.gov This rigid, three-ring system, belonging to the pimarane (B1242903) class of diterpenoids, provides the necessary scaffold for the precise spatial arrangement of other functional groups. nih.govjmb.or.kr The abietane, pimarane, and dehydroabietane skeletons are common among diterpenoids found in conifer oleoresin and are structurally related to the tetracyclic ent-kaurane diterpenes. oup.com The unique chemical structure of this compound, conferred by this skeleton, is thought to be responsible for its significant biological functions, including antimicrobial and antitumor activities. tandfonline.com The synthesis of various derivatives has shown that the tricyclic core is a consistent feature in compounds exhibiting biological activity. researchgate.net

The carboxylic acid group at the C-4 position is another critical determinant of this compound's biological activity. This functional group is a common feature among resin acids and plays a significant role in the molecule's interactions with biological targets. ontosight.ainih.gov Modifications at this site have been a major focus of synthetic efforts to create derivatives with altered or improved properties. For instance, the conversion of the carboxylic acid to amides, acylthioureas, and pyridine (B92270) acylhydrazones has yielded compounds with a wide range of biological activities, including analgesic, anticancer, and antibacterial effects. tandfonline.comsioc-journal.cnresearchgate.net The synthesis of these derivatives often begins with the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then allows for the attachment of various amine-containing moieties. tandfonline.comtandfonline.com

The specific three-dimensional arrangement of atoms, or stereochemistry, of this compound is vital to its biological function. Evidence suggests that the fully reduced derivatives of this compound possess a trans–anti–trans fused skeleton. cdnsciencepub.comresearchgate.net This particular stereochemical configuration influences how the molecule fits into and interacts with biological receptors and enzymes. The stereochemistry can significantly affect a drug's potency, metabolism, and distribution. mdpi.com While detailed studies on the specific impact of the trans-anti-trans fusion in this compound are ongoing, research on related chiral molecules demonstrates that stereochemistry is a crucial factor for biological activity, often with one stereoisomer being significantly more potent than others. mdpi.com

Synthesis of this compound Derivatives

The chemical modification of this compound has been a fruitful area of research, leading to the creation of numerous derivatives with diverse biological activities. These synthetic efforts have primarily focused on two main areas: modification of the carboxylic acid group and alterations to the tricyclic skeleton.

A significant portion of the synthetic work on this compound has involved the modification of its carboxylic acid group. This has led to the development of several classes of derivatives with promising therapeutic potential. nih.gov

Amide Derivatives: The synthesis of amide derivatives from this compound has been widely explored. researchgate.net These compounds are typically prepared by reacting this compound with various amines. For example, amide derivatives containing aromatic groups have been synthesized and shown to possess antibacterial activity. researchgate.net this compound amides with aminoethanol and (2R)-(hydroxymethyl)pyrrolidine groups have demonstrated significant analgesic activity. researchgate.net

Acylthiourea Derivatives: A series of fifteen acylthiourea derivatives of this compound have been synthesized and evaluated for their biological activities. sioc-journal.cn These compounds were prepared from an this compound skeleton and showed significant inhibitory activity against Candida albicans. sioc-journal.cn Furthermore, several of these derivatives exhibited pronounced inhibitory effects on human melanoma and prostatic carcinoma cell lines. sioc-journal.cn

Pyridine Acylhydrazone Derivatives: Researchers have synthesized a series of pyridine acylhydrazone derivatives of this compound. tandfonline.comtandfonline.comingentaconnect.com The synthesis involves the initial conversion of this compound to its acyl chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form this compound hydrazide. tandfonline.comtandfonline.com This intermediate is then reacted with various pyridine benzaldehydes to yield the final acylhydrazone derivatives. tandfonline.comtandfonline.com These derivatives have shown a range of biological activities, including antibacterial and antitumor effects. tandfonline.comtandfonline.comingentaconnect.comresearchgate.net For instance, a derivative containing a bromine atom on the pyridine ring exhibited significant antibacterial activity against Klebsiella pneumoniae. tandfonline.com Another derivative showed notable antitumor activity against hepatocarcinoma and breast cancer cells. ingentaconnect.comresearchgate.net Similarly, isopimaric furfural (B47365) acylhydrazone derivatives have been synthesized and shown to have fungicidal and anticancer activities. aeeisp.com

Table 1: Examples of this compound Carboxylic Acid Modifications and Their Biological Activities

| Derivative Class | Example Compound | Biological Activity | Reference |

|---|---|---|---|

| Amides | N-(2-hydroxyethyl)isopimaramide | Analgesic | researchgate.net |

| Amides | N-[(2R)-(hydroxymethyl)pyrrolidin-1-yl]isopimaramide | Analgesic | researchgate.net |

| Acylthioureas | N-isopimaric acyl-N'-(3-methylphenyl)sulfourea | Anticancer (Human melanoma & prostate) | sioc-journal.cn |

| Acylthioureas | N-isopimaric acylamino-N'-(4-fluorophenyl)sulfourea | Anticancer (Human melanoma & prostate) | sioc-journal.cn |

| Pyridine Acylhydrazones | This compound (3,5-dibromo pyridine-4-formaldehyde) acylhydrazone | Antibacterial (K. pneumoniae) | tandfonline.com |

| Pyridine Acylhydrazones | This compound (5-bromo pyridine-2-formaldehyde) acylhydrazone | Antitumor (Hepatocarcinoma & breast cancer) | ingentaconnect.comresearchgate.net |

In addition to modifying the carboxylic acid group, researchers have also made alterations to the tricyclic skeleton of this compound. These modifications aim to explore how changes in the core structure affect biological activity. nih.gov

One notable area of investigation has been the synthesis of C4-modified derivatives. researchgate.net Synthetic methods have been developed to create this compound derivatives where the terminal carboxylic acid is separated from the tricyclic skeleton by two or three methylene (B1212753) groups. researchgate.netcolab.ws These C4-modified derivatives have shown significant anti-inflammatory activity in in vivo tests. researchgate.netresearchgate.net The synthesis of these compounds can involve multi-step processes, including Wittig or Horner-Wadsworth-Emmons reactions on isopimarinal, an aldehyde derived from this compound. researchgate.netresearchgate.net

Relationship Between Structural Modifications and Altered Biological Activities

Modifying the chemical structure of this compound has led to the development of numerous derivatives with a wide range of biological activities. Specific substitutions and functional group transformations have been shown to directly influence the potency and selectivity of these compounds.